Evenamide

Description

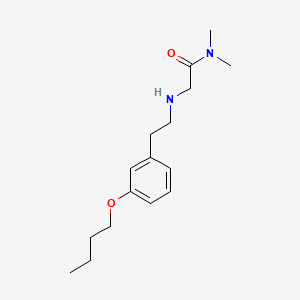

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHBODILPPXVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032897 | |

| Record name | Evenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092977-61-1 | |

| Record name | 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evenamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evenamide: A Novel Glutamatergic Modulator for the Treatment of Schizophrenia

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

Evenamide (NW-3509) is an investigational, first-in-class, orally available small molecule being developed by Newron Pharmaceuticals as an add-on therapy for schizophrenia. Its novel mechanism of action, centered on the modulation of glutamate neurotransmission through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from current antipsychotic agents that primarily target dopaminergic and serotonergic pathways. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical evidence, and clinical trial data for evenamide in the context of schizophrenia, tailored for researchers, scientists, and drug development professionals.

Introduction: The Glutamatergic Hypothesis of Schizophrenia

While the dopamine hypothesis has long dominated the understanding and treatment of schizophrenia, accumulating evidence points to a significant role for glutamatergic dysfunction, particularly hypoactivity of the N-methyl-D-aspartate receptor (NMDAR), in the pathophysiology of the disorder.[1] This hypofunction is thought to lead to downstream hyperactivity of glutamatergic pathways, resulting in neuronal hyperexcitability in key brain regions such as the hippocampus and prefrontal cortex, which contributes to the positive, negative, and cognitive symptoms of schizophrenia.[2][3] Evenamide represents a targeted approach to normalize this pathological glutamate release.

Molecular Mechanism of Action

Evenamide's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[4][5][6] By binding to these channels, evenamide modulates sustained, high-frequency neuronal firing that is characteristic of pathological states, without significantly affecting normal neuronal excitability.[5] This selective action is crucial, as it allows for the normalization of excessive, aberrant glutamate release without impairing basal glutamatergic neurotransmission.[4][6] Preclinical studies have shown that evenamide does not interact with over 130 other central nervous system targets, including dopaminergic and serotonergic receptors, highlighting its focused mechanism.[4][6]

Signaling Pathway of Evenamide's Action

The proposed signaling pathway for evenamide's therapeutic effect in schizophrenia is initiated by its binding to VGSCs on presynaptic glutamatergic neurons. This action preferentially dampens the excessive neuronal firing that leads to pathological glutamate release. The subsequent reduction in extracellular glutamate levels helps to restore normal synaptic function and alleviate the neuronal hyperexcitability implicated in the symptoms of schizophrenia.

Preclinical Evidence

Evenamide has demonstrated efficacy in multiple well-established animal models of schizophrenia, providing a strong rationale for its clinical development. These models aim to replicate key behavioral and neurochemical features of the disorder.

Ketamine-Induced Prepulse Inhibition (PPI) Deficit

The PPI test is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The administration of the NMDAR antagonist ketamine induces a deficit in PPI in rodents, mimicking this aspect of the disorder.

Experimental Protocol:

-

Animals: Male Sprague Dawley rats.

-

Drug Administration: Evenamide is administered orally (p.o.) at doses of 1.25, 5, and 15 mg/kg. Ketamine is administered subcutaneously (s.c.) at a dose of 10 mg/kg, 15 minutes prior to the PPI test.[7]

-

Apparatus: Acoustic startle chambers.

-

Procedure: Rats are habituated to the startle chambers. The test consists of trials with a startling stimulus (pulse) alone and trials where a weaker, non-startling stimulus (prepulse) precedes the pulse.

-

Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse alone trial)] x 100.

Results: Evenamide has been shown to reverse the ketamine-induced deficit in PPI, indicating its potential to ameliorate sensorimotor gating deficits in schizophrenia.[1]

Phencyclidine (PCP)-Induced Social Interaction Deficit

Social withdrawal is a core negative symptom of schizophrenia. Chronic administration of the NMDAR antagonist phencyclidine (PCP) in rats leads to a reduction in social interaction, modeling this negative symptom domain.

Experimental Protocol:

-

Animals: Male rats.

-

Drug Administration: PCP is administered to induce social withdrawal.[8] Evenamide is administered to assess its ability to reverse this deficit.[9]

-

Apparatus: An open-field arena.

-

Procedure: Pairs of unfamiliar rats are placed in the arena, and their social behaviors (e.g., sniffing, following, grooming) are recorded and scored.[10]

-

Data Analysis: The total time spent in social interaction is quantified.

Results: Evenamide has been shown to attenuate the PCP-induced deficits in social interaction, suggesting its potential to improve negative symptoms in schizophrenia.[9]

Experimental Workflow: Preclinical Behavioral Testing

Clinical Development and Efficacy

Evenamide is currently in late-stage clinical development as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotic medications.

Phase II Clinical Trial (Study 014/015)

This open-label study evaluated the long-term safety and efficacy of evenamide as an add-on to antipsychotics in patients with treatment-resistant schizophrenia (TRS).[11]

Study Design:

-

Population: 161 patients with treatment-resistant schizophrenia.[11]

-

Intervention: Evenamide administered at doses of 7.5, 15, and 30 mg twice daily (bid) as an add-on to their current antipsychotic.[12]

-

Duration: 6-week initial phase followed by a 1-year extension.[11]

-

Primary Outcome: Safety and tolerability.

-

Secondary Outcomes: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, Clinical Global Impression of Severity (CGI-S), and Level of Functioning (LOF) scale.[11]

Results: Evenamide was well-tolerated and demonstrated a sustained and progressive improvement in PANSS total score, CGI-S, and LOF over the one-year treatment period. Notably, no patients relapsed during the study.[11]

Phase II/III Clinical Trial (Study 008A)

This pivotal study assessed the efficacy and safety of evenamide as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to second-generation antipsychotics.[13][14]

Study Design:

-

Population: 291 patients with chronic schizophrenia with an inadequate response to their current second-generation antipsychotic.[13][15]

-

Intervention: Evenamide 30 mg bid or placebo as an add-on to their current antipsychotic.[15]

-

Duration: 4 weeks.[13]

-

Primary Outcome: Change from baseline in PANSS total score.[13]

-

Secondary Outcome: Change from baseline in CGI-S.[13]

Results: The study met its primary and key secondary endpoints, with the evenamide group showing a statistically significant and clinically meaningful reduction in PANSS total score and CGI-S compared to the placebo group.[13][14]

| Clinical Trial | Patient Population | Evenamide Dose | Primary Efficacy Endpoint | Key Findings |

| Study 014/015 (Phase II) | Treatment-Resistant Schizophrenia | 7.5, 15, 30 mg bid | PANSS Total Score | Sustained improvement over 1 year, no relapses.[11] |

| Study 008A (Phase II/III) | Inadequate Response to SGAs | 30 mg bid | PANSS Total Score | Statistically significant reduction in PANSS and CGI-S vs. placebo.[13][14] |

Conclusion

Evenamide's unique mechanism of action as a voltage-gated sodium channel blocker that modulates pathological glutamate release offers a promising new therapeutic avenue for the treatment of schizophrenia. Its targeted approach, which complements the mechanisms of existing antipsychotics, has the potential to address the unmet needs of patients who do not respond adequately to current treatments. The robust preclinical data, coupled with the positive results from late-stage clinical trials, underscore the potential of evenamide to become a valuable addition to the therapeutic armamentarium for schizophrenia. Further research and the completion of ongoing Phase III trials will be crucial in fully elucidating the clinical utility of this novel glutamatergic modulator.

References

- 1. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 18. Evenamide, a Putative Antipsychotic, Targets Abnormal Electrical Activity and Glutamatergic Abnormalities to Improve Psychotic Symptoms in Patients With Schizophrenia: Results From a Phase II, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newron to present data and updates on its clinical program evaluating evenamide as an add-on treatment for schizophrenia at the 2025 World Congress of Biological Psychiatry (WCBP) | Newron Pharmaceuticals [newron.com]

- 5. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]

- 6. Newron TRS study 6 months’ results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]

- 7. Psychiatry and Behavioral Sciences [pbsciences.org]

- 8. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newron reports exceptional one-year results of study 014/15 with evenamide in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]

- 12. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]

- 14. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Newron Reports Compelling Additional Data Documenting the Efficacy of Evenamide in Pivotal Study 008A in Poorly Responding Schizophrenia Patients - BioSpace [biospace.com]

chemical structure and synthesis of evenamide

An In-depth Technical Guide to the Chemical Structure and Synthesis of Evenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evenamide (developmental code name: NW-3509) is an investigational drug under development by Newron Pharmaceuticals as an add-on therapy for schizophrenia.[1] Its unique mechanism of action, which involves the modulation of glutamate release through the blockade of voltage-gated sodium channels (VGSCs), distinguishes it from many existing antipsychotic medications.[2] This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for evenamide, intended for researchers and professionals in drug development.

Chemical Structure and Properties

Evenamide is chemically known as 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide.[3][1] The molecule features a central N,N-dimethylacetamide core linked to a 3-butoxyphenylethylamino moiety. This structure confers specific physicochemical properties that are crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of Evenamide

| Identifier | Value | Reference |

| IUPAC Name | 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | [3][1] |

| Molecular Formula | C₁₆H₂₆N₂O₂ | [3] |

| Molar Mass | 278.396 g·mol⁻¹ | [3] |

| CAS Number | 1092977-61-1 | [3] |

| PubChem CID | 25105689 | [3] |

| SMILES | CCCCOc1cccc(CCNCC(=O)N(C)C)c1 | [3] |

| InChI | InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | [3] |

Synthesis of Evenamide

The synthesis of evenamide can be achieved through a multi-step process. A method for its preparation is outlined in patent CN113710645A, which describes a more industrially scalable process compared to earlier disclosures.[3] The following is a representative experimental protocol based on the principles described in the patent literature.

Experimental Protocol: Synthesis of 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide

This synthesis involves the preparation of a key intermediate, 3-butoxyphenethylamine, followed by its reaction with 2-chloro-N,N-dimethylacetamide.

Step 1: Synthesis of 3-butoxyphenethylamine

-

Materials: 3-methoxyphenethylamine, 1-bromobutane, a suitable solvent (e.g., N,N-dimethylformamide - DMF), and a base (e.g., sodium hydride - NaH).

-

Procedure:

-

Dissolve 3-methoxyphenethylamine in the solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Carefully add the base to the solution.

-

Slowly add 1-bromobutane to the reaction mixture.

-

Heat the mixture and maintain the temperature for a specified period to ensure the completion of the etherification reaction.

-

After the reaction is complete, cool the mixture and quench it with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-butoxyphenethylamine.

-

Purify the crude product, for example, by column chromatography, to yield pure 3-butoxyphenethylamine.

-

Step 2: Synthesis of Evenamide

-

Materials: 3-butoxyphenethylamine, 2-chloro-N,N-dimethylacetamide, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a reaction vessel, dissolve 3-butoxyphenethylamine and the base in the solvent.

-

Add 2-chloro-N,N-dimethylacetamide to the mixture.

-

Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitored by, for example, thin-layer chromatography).

-

Cool the reaction mixture and filter off the solid by-products.

-

Concentrate the filtrate under reduced pressure to obtain the crude evenamide.

-

Purify the crude product by a suitable method, such as column chromatography, to yield pure evenamide.

-

Step 3: (Optional) Formation of the Hydrochloride Salt

-

Materials: Pure evenamide, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the purified evenamide in a suitable solvent.

-

Slowly add a solution of hydrochloric acid while stirring.

-

The hydrochloride salt of evenamide will precipitate out of the solution.

-

Collect the solid by filtration, wash it with a cold solvent, and dry it under a vacuum to obtain 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide hydrochloride.

-

Mechanism of Action and Signaling Pathway

Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).[4] This action modulates neuronal excitability. In pathological conditions such as schizophrenia, which are associated with glutamatergic dysregulation, evenamide is thought to normalize the excessive release of glutamate without affecting basal glutamate levels.

Caption: Mechanism of action of evenamide.

Experimental Workflow Visualization

The synthesis of evenamide can be visualized as a multi-step process involving the preparation of a key intermediate and subsequent coupling to form the final product.

Caption: General workflow for the synthesis of evenamide.

Conclusion

Evenamide represents a promising therapeutic agent with a distinct mechanism of action for the treatment of schizophrenia. This guide provides essential technical information on its chemical structure and a viable synthetic pathway, which can serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The provided experimental protocol, while based on patent literature, should be adapted and optimized for specific laboratory conditions.

References

The Pharmacology of Evenamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evenamide hydrochloride (formerly NW-3509) is an investigational new drug under development by Newron Pharmaceuticals for the treatment of schizophrenia, particularly in patients with treatment-resistant schizophrenia (TRS) and those who respond inadequately to current antipsychotic medications.[1][2] Evenamide represents a novel therapeutic approach, acting as a selective voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[3][4][5] This in-depth guide provides a comprehensive overview of the pharmacology of evenamide, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and a summary of key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising new agent.

Introduction

Schizophrenia is a complex and debilitating mental disorder affecting millions worldwide.[4] While current antipsychotic medications, primarily targeting dopaminergic and serotonergic pathways, are effective for many patients, a significant proportion experience inadequate symptom control or treatment resistance.[1][6] Emerging evidence points to the role of glutamatergic dysregulation, particularly excessive glutamate release, in the pathophysiology of schizophrenia.[3][4][7] Evenamide hydrochloride has been developed to address this unmet need by targeting the glutamatergic system through a distinct mechanism of action.[3]

Mechanism of Action

Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).[3][5] This action preferentially targets aberrant neuronal hyperexcitability, which is thought to underlie the excessive glutamate release observed in schizophrenia.[4][8] By blocking VGSCs, evenamide normalizes glutamate release without affecting basal glutamatergic transmission.[3][5] This targeted modulation is a key differentiator from other antiglutamatergic agents and is believed to contribute to its efficacy and favorable side-effect profile.[4]

Signaling Pathway

The proposed signaling pathway for evenamide's therapeutic effect is illustrated below.

Evenamide blocks VGSCs on the presynaptic neuron, reducing excessive glutamate release.

Pharmacodynamics

Primary Pharmacological Activity

Evenamide is a potent and selective blocker of voltage-gated sodium channels, with a reported binding affinity (Ki) of 0.4 µM.[9] Its blocking action is voltage- and use-dependent, meaning it has a higher affinity for channels that are in an inactivated state, which is more common during periods of excessive neuronal firing.[9] This property allows evenamide to modulate sustained repetitive firing without significantly impairing normal neuronal excitability.[6]

Selectivity and Off-Target Effects

A key feature of evenamide is its high selectivity. It has been screened against a large panel of over 130 central nervous system (CNS) targets, including receptors, enzymes, and transporters, and has been found to be devoid of significant biological activity at these sites.[3][5][10] This lack of off-target activity is believed to contribute to its favorable safety and tolerability profile, notably the absence of extrapyramidal symptoms, weight gain, and metabolic disturbances commonly associated with current antipsychotics.[4]

Pharmacokinetics

Limited pharmacokinetic data for evenamide hydrochloride is publicly available. The following table summarizes the known parameters.

| Parameter | Value | Species | Notes |

| Tmax (Time to Maximum Concentration) | < 1 hour | Human | Indicates rapid oral absorption.[11] |

| t½ (Half-life) | 2-3 hours | Human | Suggests a need for twice-daily dosing.[11] |

| Metabolism | Extensively metabolized by CYP2D6 | Human | [11] |

| Excretion | Traces excreted in urine, none in the gut | Human | [11] |

Preclinical Studies

Evenamide has demonstrated efficacy in a range of animal models of psychosis, mania, depression, and aggression.[6] Key preclinical findings include its ability to reverse behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP), which are used to model schizophrenia-like symptoms in rodents.[4][12]

Key Preclinical Experiments

Ketamine-Induced Prepulse Inhibition (PPI) Deficit

-

Objective: To assess the ability of evenamide to reverse sensorimotor gating deficits relevant to schizophrenia.

-

General Methodology: Prepulse inhibition is the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling prepulse. This is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. In this model, rats are administered ketamine to induce a deficit in PPI. The ability of a test compound, such as evenamide, to restore normal PPI is then measured. In a study, evenamide was administered orally at doses of 1.25, 5, and 15 mg/kg to rats prior to the administration of ketamine (6 mg/kg, subcutaneous).[13] Clozapine (7.5 mg/kg, intraperitoneal) was used as a positive control.[13]

-

Results: Evenamide, particularly at a dose of 5 mg/kg, significantly reversed the ketamine-induced PPI deficit, with an efficacy comparable to clozapine.[13]

Phencyclidine (PCP)-Induced Social Deficit

-

Objective: To evaluate the effect of evenamide on negative symptom-like behaviors in an animal model.

-

General Methodology: Chronic administration of PCP in rats leads to social withdrawal, which is considered an animal model of the negative symptoms of schizophrenia.[14][15] The social interaction test is used to quantify the amount of time an animal spends in social behaviors (e.g., sniffing, grooming) with a conspecific. The ability of a test compound to increase social interaction time in PCP-treated animals is a measure of its potential efficacy against negative symptoms.

-

Results: Evenamide has been shown to improve social withdrawal in rats treated with PCP.[16]

Clinical Trials

Evenamide has undergone extensive clinical evaluation in Phase II and Phase III trials, primarily as an add-on therapy for patients with schizophrenia.

Study 008A

-

Objective: To evaluate the efficacy, safety, and tolerability of evenamide (30 mg twice daily) as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[6][8]

-

Study Design: A 4-week, randomized, double-blind, placebo-controlled, international, multicenter Phase II/III study.[8] 291 patients were randomized to receive either evenamide or placebo in addition to their ongoing antipsychotic medication.[8]

-

Key Efficacy Endpoints:

-

Results: The study met its primary and key secondary endpoints. Patients receiving evenamide showed a statistically significant and clinically meaningful improvement in PANSS total score and CGI-S score compared to placebo.[8] Evenamide was well-tolerated, with a low rate of adverse events.

Study 014/015

-

Objective: To evaluate the long-term safety, tolerability, and efficacy of evenamide as an add-on therapy in patients with treatment-resistant schizophrenia (TRS).[2][3]

-

Study Design: Study 014 was a 6-week, open-label, rater-blinded study with three fixed doses of evenamide (7.5, 15, and 30 mg twice daily).[3][16] Study 015 was a 46-week extension of Study 014.[3][4]

-

Key Efficacy Endpoints: Changes from baseline in PANSS total score, CGI-S, and other measures of functioning and symptom severity.[3]

-

Results: Evenamide demonstrated a sustained and progressively increasing improvement in symptoms over the one-year treatment period.[2] A significant proportion of patients experienced a clinically meaningful reduction in disease severity, and the treatment was well-tolerated.[2]

Clinical Trial Workflow

The general workflow for the pivotal clinical trials of evenamide is depicted below.

A generalized workflow for evenamide's pivotal clinical trials.

Safety and Tolerability

Across multiple clinical trials, evenamide has demonstrated a favorable safety and tolerability profile.[2][8] Common adverse events reported have been generally mild to moderate and include headache, vomiting, and nasopharyngitis, with incidences similar to placebo. Importantly, evenamide has not been associated with the common side effects of many antipsychotic drugs, such as extrapyramidal symptoms, weight gain, or metabolic abnormalities.[4]

Conclusion

Evenamide hydrochloride is a promising new chemical entity with a novel mechanism of action for the treatment of schizophrenia. By selectively blocking voltage-gated sodium channels and modulating excessive glutamate release, it targets a key pathophysiological mechanism of the disorder that is not adequately addressed by current therapies. Preclinical and extensive clinical data support its potential as an effective and well-tolerated add-on therapy for patients with inadequate response to or resistance to current antipsychotics. The unique pharmacological profile of evenamide suggests it could represent a significant advancement in the management of schizophrenia.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Evenamide is an investigational drug and has not been approved by regulatory authorities for the treatment of any medical condition.

References

- 1. Newron's NW-3509 meets study objectives in Phase IIa schizophrenia trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Newron Pharmaceuticals Starts Preclinicals on Compound with Psychiatric Treatment Potential - BioSpace [biospace.com]

- 3. Newron TRS study 6 months’ results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]

- 4. Portico [access.portico.org]

- 5. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Newron announces results of Phase I study of NW-3509; Phase II study in schizophrenia patients planned for Q2 2015 | Newron Pharmaceuticals [newron.com]

- 7. Phase 3 program of evenamide, a glutamate release modulator, as add-on in patients with treatment-resistant schizophrenia: design of a potentially pivotal, international, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Automation of the social interaction test by a video-tracking system: behavioural effects of repeated phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newron.com [newron.com]

- 11. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF EVENAMIDE (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. medchemexpress.com [medchemexpress.com]

Evenamide's Action on Voltage-Gated Sodium Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evenamide (formerly NW-3509) is an orally available small molecule under investigation as an add-on therapy for schizophrenia. Its primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs). This activity leads to the modulation of excessive glutamate release, a key pathological feature in certain neurological and psychiatric disorders. Unlike many existing antipsychotics, evenamide does not interact with dopaminergic or serotoninergic pathways, offering a novel therapeutic approach. This document provides a technical guide to the core pharmacology of evenamide, focusing on its effects on VGSCs, based on available preclinical and clinical data.

Core Mechanism of Action: State-Dependent Blockade of VGSCs

Evenamide functions as a blocker of voltage-gated sodium channels.[1][2] This blockade is not uniform across all channel states; instead, it is characterized by voltage- and use-dependence.[3] This means that evenamide preferentially binds to and inhibits VGSCs when they are in a more active state (i.e., during depolarization or high-frequency firing) rather than in the resting state. This property allows evenamide to modulate sustained repetitive firing of neurons without significantly impairing normal neuronal excitability.[4][5]

The functional consequence of this VGSC blockade is the normalization of aberrant, excessive synaptic glutamate release.[5][6] In conditions like schizophrenia, which are associated with glutamatergic dysregulation and neuronal hyperexcitability, evenamide is proposed to restore balance.[1][5] Importantly, it does not affect basal levels of glutamate, suggesting a targeted action on pathological neuronal activity.[6]

Preclinical data indicate that evenamide does not bind to, inhibit, or interact with over 130 other receptors, enzymes, or transporters, highlighting its selective pharmacological profile.[3]

Quantitative Profile

Detailed quantitative data on the inhibitory activity of evenamide across various VGSC subtypes remains limited in publicly accessible literature. However, some key values have been reported.

| Parameter | Value | Channel Subtype(s) | Source |

| Binding Affinity (Ki) | 0.4 µM | Voltage-Gated Sodium Channels (General) | [3] |

| Selectivity | Reported for Nav1.3, Nav1.7, and Nav1.8 | Not specified |

Note: The selectivity for Nav1.3, Nav1.7, and Nav1.8 is mentioned in several sources, but primary data with specific IC50 values for each subtype are not available in the reviewed literature.

Experimental Protocols

Detailed, specific experimental protocols for evenamide are proprietary to the developing pharmaceutical company. However, the characterization of a use-dependent sodium channel blocker like evenamide typically involves whole-cell patch-clamp electrophysiology. Below is a representative methodology.

Whole-Cell Voltage-Clamp Electrophysiology Protocol (Illustrative)

This protocol describes a general procedure for assessing the state- and use-dependent inhibition of VGSCs by a test compound like evenamide in a heterologous expression system (e.g., HEK-293 cells stably expressing a specific human Nav subtype).

1. Cell Preparation:

-

HEK-293 cells stably transfected with the gene for a specific human Nav channel subtype (e.g., SCN3A for Nav1.3, SCN9A for Nav1.7) are cultured under standard conditions.

-

Cells are passaged and plated onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

Compound Application: Evenamide is dissolved in DMSO to create a high-concentration stock solution and then diluted to final concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-cell configuration is established on a single, isolated cell.

-

Currents are recorded using a patch-clamp amplifier, and data are acquired and analyzed using appropriate software (e.g., pCLAMP, PatchMaster).

4. Voltage Protocols:

-

Resting State Inhibition:

-

Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

-

Short (e.g., 20 ms) depolarizing pulses to 0 mV are applied to elicit sodium currents.

-

Currents are measured before and after the application of evenamide to determine the effect on resting channels.

-

-

Inactivated State Inhibition:

-

A pre-pulse to a depolarizing potential (e.g., -30 mV for 500 ms) is used to shift the channel population to the inactivated state.

-

A subsequent test pulse to 0 mV is applied to measure the current from the remaining available channels.

-

The protocol is repeated at various pre-pulse potentials to construct a steady-state inactivation curve, both in the absence and presence of evenamide. A leftward shift in this curve indicates preferential binding to the inactivated state.

-

-

Use-Dependent Inhibition:

-

Cells are held at a resting potential (e.g., -100 mV).

-

A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a high frequency (e.g., 10 Hz).

-

The peak current of each pulse is measured. A progressive decrease in the peak current during the pulse train in the presence of evenamide, relative to control, demonstrates use-dependent block.

-

Visualizations of Mechanism and Workflow

Signaling Pathway

Caption: Proposed mechanism of evenamide in normalizing glutamate release.

Experimental Workflow

Caption: General workflow for patch-clamp electrophysiology experiments.

Logical Relationship: Use-Dependent Block

Caption: Logic of use-dependent block by evenamide.

References

- 1. Newron's NW-3509 meets study objectives in Phase IIa schizophrenia trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Portico [access.portico.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Newron announces results of Phase I study of NW-3509; Phase II study in schizophrenia patients planned for Q2 2015 | Newron Pharmaceuticals [newron.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Efficacy of Evenamide: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Animal Models and Therapeutic Potential of Evenamide in Schizophrenia and Related Disorders

This technical guide provides a comprehensive overview of the preclinical evaluation of evenamide, a novel, selective, voltage-gated sodium channel (VGSC) blocker that modulates glutamate release. The following sections detail the experimental protocols employed in key animal model studies, present quantitative efficacy data in a structured format, and illustrate the underlying mechanisms and experimental workflows through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for psychiatric disorders.

Core Mechanism of Action: Glutamate Modulation

Evenamide's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which in turn normalizes excessive glutamate release without affecting basal glutamate levels.[1][2][3] This targeted modulation of glutamatergic neurotransmission is a key differentiator from traditional antipsychotics that primarily target dopamine and serotonin receptors.[4][5] The ability to quell neuronal hyperexcitability, particularly in regions like the hippocampus, is believed to underlie its therapeutic effects in models of psychosis and other symptoms of schizophrenia.[6][7]

Summary of Preclinical Efficacy

Evenamide has demonstrated a broad spectrum of efficacy in various preclinical animal models relevant to schizophrenia and other psychiatric conditions. It has shown positive effects as both a monotherapy and as an add-on to existing antipsychotic medications.[1][4][5] The subsequent sections will delve into the specific models and the quantitative outcomes observed.

Experimental Protocols and Quantitative Data

The following tables summarize the key preclinical studies, their methodologies, and the observed quantitative data.

Table 1: Models of Psychosis and Sensorimotor Gating Deficits

| Animal Model | Inducing Agent | Species | Evenamide Dose | Key Findings | Reference |

| Prepulse Inhibition (PPI) Deficit | Ketamine (6 mg/kg, SC) | Rat | 1.25, 5, 15 mg/kg, PO | Significantly enhanced PPI levels [F(3,264)=3.14, P<0.05]. | [4][5] |

| Prepulse Inhibition (PPI) Deficit | NMDA Antagonists (MK-801, PCP) | Rat | Not specified | Reversed deficits. | [1] |

| Prepulse Inhibition (PPI) Deficit | Amphetamine | Rat | Not specified | Reversed deficits. | [1] |

| Social Interaction Deficit | Phencyclidine (PCP) | Rat | 1, 2.5, 5, 10, 20 mg/kg, PO | Significantly attenuated PCP-induced deficits in social interaction. | [5] |

| Hyperactivity | Amphetamine | Not specified | Not specified | Reversed deficits. | [1] |

Table 2: Neurodevelopmental Model of Schizophrenia

| Animal Model | Inducing Agent | Species | Evenamide Dose | Key Findings | Reference |

| Methylazoxymethanol acetate (MAM) Model | MAM (on gestational day 17) | Sprague-Dawley Rat | 3 mg/kg, i.p. (systemic); 1 µM (local vHipp injection) | Normalized the number of spontaneously active dopamine neurons in the VTA and reduced pyramidal neuron hyperactivity in the ventral hippocampus (vHipp). Reversed recognition memory impairment and social deficits. | [6] |

Visualizing Mechanisms and Workflows

To further elucidate the experimental designs and the proposed mechanism of action of evenamide, the following diagrams are provided in the DOT language for use with Graphviz.

Evenamide's Proposed Mechanism of Action in Schizophrenia

Caption: Proposed mechanism of evenamide in modulating glutamate release.

Experimental Workflow for the MAM Neurodevelopmental Animal Model

Caption: Workflow of the MAM neurodevelopmental model for schizophrenia research.

Conclusion

The preclinical data robustly support the therapeutic potential of evenamide in addressing core symptoms of schizophrenia. Its unique mechanism of modulating glutamate release through the inhibition of voltage-gated sodium channels offers a promising new avenue for treatment, particularly for patients who are not adequately managed by current antipsychotic therapies. The efficacy demonstrated in a range of animal models, including the sophisticated MAM neurodevelopmental model, underscores the potential of evenamide to impact positive, negative, and cognitive symptom domains of schizophrenia.[6][7][8] Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newron Announces Positive Top-line Results From Potentially Pivotal Phase II/III Study 008A With Evenamide in Schizophrenia Patients [businesswire.com]

- 3. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evenamide reverses schizophrenia-related dysfunction in a neurodevelopmental animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newron notes the publication of new preclinical research suggesting evenamide ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]

- 8. Newron Pharma: Preclinical Study Shows Therapeutic Potential Of Evenamide | Nasdaq [nasdaq.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evenamide (NW-3509) is an investigational drug under development as an add-on therapy for schizophrenia.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which leads to the modulation of glutamate release.[1][3][4] While literature suggests that evenamide's targets include the Nav1.3, Nav1.7, and Nav1.8 subtypes, specific quantitative data on its activity at these individual channels is not extensively detailed in publicly available research.[5][2] This guide summarizes the known quantitative data, outlines representative experimental protocols for characterization, and provides visualizations of its mechanism and testing workflow.

Introduction to Evenamide

Evenamide is a novel, orally available small molecule that acts as a selective blocker of voltage-gated sodium channels.[1][5][6] Unlike many antipsychotics, it does not appear to interact with a wide array of other neurotransmitter systems, such as dopaminergic or serotoninergic receptors.[1][7] This targeted action is believed to normalize excessive synaptic glutamate release, a key factor in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[3][8][9] By reducing neuronal hyperexcitability in brain regions like the prefrontal cortex and hippocampus, evenamide represents a novel approach to managing symptoms of psychosis.[1][7][8]

Mechanism of Action

Evenamide's therapeutic effect is attributed to its state-dependent blockade of VGSCs. In conditions of neuronal hyperexcitability, which are characterized by sustained, repetitive firing of neurons, sodium channels are more frequently in the open and inactivated states. Evenamide preferentially binds to these states over the resting state. This action stabilizes the channel in a non-conducting conformation, thereby reducing the aberrant sodium currents that drive excessive glutamate release from presynaptic terminals. This modulation helps to restore normal glutamatergic neurotransmission.[10]

Quantitative Data on Evenamide Activity

Detailed subtype-specific inhibitory concentrations (IC50) for evenamide on Nav1.3, Nav1.7, and Nav1.8 are not widely reported in peer-reviewed literature. However, a general affinity for VGSCs has been described. The available data is summarized below.

| Target | Parameter | Value | Notes |

| Voltage-Gated Sodium Channels (General) | Ki | 0.4 µM | Represents the inhibition constant for VGSCs, not subtype-specific.[3][11] |

| Nav1.3, Nav1.7, Nav1.8 | IC50 | No Data | Publicly available studies have not yet reported specific IC50 values. |

While some drug development profiles mention that evenamide targets Nav1.3, Nav1.7, and Nav1.8, the primary literature supporting these specific claims with quantitative binding or inhibition data is not available at this time.[5][2]

Representative Experimental Protocols

The following section describes a representative whole-cell patch-clamp electrophysiology protocol that could be used to determine the activity of a compound like evenamide on specific Nav channel subtypes.

Note: This is a generalized protocol and does not represent a published study on evenamide.

Objective: To determine the half-maximal inhibitory concentration (IC50) and state-dependence of evenamide on human Nav1.3, Nav1.7, or Nav1.8 channels expressed in a heterologous system (e.g., HEK-293 cells).

Materials:

-

Cell Line: HEK-293 cells stably expressing the human Nav channel alpha subunit (e.g., SCN3A for Nav1.3, SCN9A for Nav1.7, or SCN10A for Nav1.8) and relevant beta subunits.

-

Recording Equipment: Patch-clamp amplifier, digitizer, microscope, and micromanipulators.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Test Compound: Evenamide stock solution in DMSO, diluted to final concentrations in the external solution.

-

Methodology:

-

Cell Preparation: Culture HEK-293 cells expressing the target Nav subtype. On the day of recording, cells are dissociated and plated onto glass coverslips.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp configuration is established.

-

Membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.

-

Series resistance is compensated to minimize voltage errors.

-

-

Voltage Protocols:

-

Tonic Block (Resting State): From a holding potential of -120 mV, apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz). This measures the effect of the compound on channels primarily in the resting state.

-

Use-Dependent Block (Inactivated State): Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz). This protocol increases the proportion of channels in the inactivated state, revealing if the compound has preferential binding to this state.

-

-

Compound Application:

-

Establish a stable baseline recording in the external solution.

-

Perfuse the cell with increasing concentrations of evenamide.

-

Allow sufficient time at each concentration for the blocking effect to reach a steady state.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each concentration.

-

Normalize the current to the baseline (control) current.

-

Plot the normalized current as a function of evenamide concentration and fit the data to the Hill equation to determine the IC50 value.

-

Conclusion

Evenamide is a voltage-gated sodium channel blocker with a promising, targeted mechanism of action for the treatment of schizophrenia. While it is reported to act on Nav1.3, Nav1.7, and Nav1.8 subtypes, the public domain currently lacks specific quantitative data to confirm the potency and selectivity of evenamide for these individual channels. The general inhibition constant (Ki) for VGSCs is 0.4 µM.[3][11] Further research and publication of detailed electrophysiological studies are necessary to fully elucidate its interaction with these specific Nav subtypes, which will be crucial for a complete understanding of its pharmacological profile.

References

- 1. Portico [access.portico.org]

- 2. Evenamide - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Evenamide by Newron Pharmaceuticals for Schizophrenia: Likelihood of Approval [pharmaceutical-technology.com]

- 6. Evenamide | Sodium Channel | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ‘Exceptional’ data for schizophrenia drug Evenamide boost Newron shares | BioWorld [bioworld.com]

- 11. medchemexpress.com [medchemexpress.com]

Evenamide: A Deep Dive into Molecular Mechanisms Beyond Sodium Channel Blockade

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of evenamide (formerly NW-3509), a novel therapeutic agent under investigation for schizophrenia. While its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), this paper focuses on its broader molecular profile, particularly its notable lack of engagement with other central nervous system (CNS) targets. This high selectivity is a key differentiating feature of evenamide and underpins its potential for a favorable side-effect profile compared to conventional antipsychotics.

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of evenamide.

Executive Summary

Evenamide is a new chemical entity that functions as a use-dependent blocker of voltage-gated sodium channels. This activity preferentially targets hyperactive neurons, leading to a normalization of excessive glutamate release without affecting basal glutamatergic transmission.[1][2][3] A defining characteristic of evenamide is its high degree of selectivity. Extensive preclinical screening has demonstrated that it is devoid of significant biological activity at over 130 other CNS targets, including the dopaminergic and serotonergic receptors typically modulated by antipsychotic drugs.[1][2][4] This focused mechanism of action suggests a potential for efficacy in treating symptoms of schizophrenia, particularly in patient populations with glutamatergic dysregulation, while avoiding side effects associated with broad receptor engagement.

Primary Pharmacodynamics: Interaction with Voltage-Gated Sodium Channels

Evenamide's principal molecular target is the voltage-gated sodium channel. Its interaction is characterized by a state-dependent blockade, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism allows it to selectively dampen the sustained, high-frequency neuronal firing that is thought to underlie the excessive glutamate release implicated in the pathophysiology of schizophrenia.

| Target Family | Specific Target(s) | Quantitative Data |

| Voltage-Gated Sodium Channels (VGSCs) | General | K_i_ = 0.4 µM[5][6] |

| Nav1.3, Nav1.7, Nav1.8 | Identified as targets, specific binding affinities not publicly available. |

Molecular Selectivity Profile: Targets Beyond Sodium Channels

A cornerstone of evenamide's pharmacological profile is its lack of interaction with a wide array of other CNS-related molecular targets. Preclinical studies, including broad screening panels, have consistently shown that evenamide does not bind to, inhibit, or interact with over 130 receptors, enzymes, and transporters, even at high concentrations (up to 10µM).[2] This "clean" profile is critical to its proposed mechanism and potential clinical advantages.

While the comprehensive list of all 130+ tested targets is not publicly available in peer-reviewed literature, the consistent reporting from the developing company, Newron Pharmaceuticals, indicates a lack of affinity for the following key target classes typically associated with antipsychotic medications:

| Target Class | Activity |

| Dopamine Receptors (D1, D2, D3, D4, D5) | No significant binding or functional activity |

| Serotonin Receptors (e.g., 5-HT_1A_, 5-HT_2A_, 5-HT_2C_, 5-HT_6_, 5-HT_7_) | No significant binding or functional activity |

| Adrenergic Receptors (α1, α2, β) | No significant binding or functional activity |

| Histamine Receptors (H1, H2) | No significant binding or functional activity |

| Muscarinic Acetylcholine Receptors (M1-M5) | No significant binding or functional activity |

| Other Neurotransmitter Transporters (e.g., for dopamine, serotonin, norepinephrine) | No significant inhibitory activity |

| Major CNS Enzymes (e.g., MAO-A, MAO-B) | No significant inhibitory activity |

This lack of off-target activity is significant, as interactions with these other receptor systems are known to cause many of the side effects associated with current antipsychotic therapies, such as extrapyramidal symptoms, weight gain, metabolic disturbances, and sedation.[7][8]

Downstream Effects: Modulation of Glutamate Release

The therapeutic hypothesis for evenamide in schizophrenia is centered on its ability to normalize glutamatergic hyperactivity. By blocking presynaptic VGSCs on glutamatergic neurons, evenamide reduces the excessive, stimulus-induced release of glutamate. It is crucial to note that this effect is modulatory; evenamide does not alter basal levels of glutamate, thereby preserving normal synaptic function.[1][2][4]

Experimental Protocols

Broad Panel Receptor Screening (General Methodology)

To determine the selectivity of a compound like evenamide, comprehensive screening panels are employed, often by contract research organizations. A typical workflow is as follows:

-

Target Selection : A wide range of CNS targets (>100) are selected, including receptors, ion channels, transporters, and enzymes.

-

Assay Format : Radioligand binding assays are the primary method for determining affinity. In these assays, a specific radiolabeled ligand for the target of interest is incubated with a tissue preparation or cell membrane expressing the target, in the presence and absence of the test compound (evenamide).

-

Execution : Assays are typically run at a high concentration of the test compound (e.g., 10 µM) to detect any potential interactions.

-

Data Analysis : The ability of the test compound to displace the radioligand is measured by scintillation counting. The results are expressed as a percentage of inhibition of specific binding. A significant interaction is typically defined as >50% inhibition, which would then trigger further investigation to determine a K_i_ or IC_50_ value. For evenamide, no significant inhibition was observed for the >130 non-VGSC targets tested.

Glutamate Release Assay (General Methodology)

To assess the functional effect on neurotransmitter release, synaptosome preparations are often used.

-

Preparation : Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue (e.g., cortex or hippocampus).

-

Loading : The synaptosomes are loaded with a marker, such as radiolabeled aspartate, or glutamate levels are measured directly.

-

Pre-incubation : The synaptosomes are pre-incubated with various concentrations of the test compound (evenamide).

-

Depolarization : Release of glutamate is stimulated by a depolarizing agent. To assess the effect on VGSCs, a chemical stimulus like veratridine is used, which opens these channels.

-

Measurement : The amount of glutamate released into the supernatant is quantified (e.g., by HPLC or scintillation counting).

-

Data Analysis : The concentration-dependent inhibition of stimulated glutamate release by the test compound is determined, and an IC_50_ value can be calculated. Evenamide has been shown to inhibit veratridine-stimulated glutamate release without affecting basal release.[1][2][4]

Conclusion

The molecular profile of evenamide is distinguished by its highly specific interaction with voltage-gated sodium channels and its lack of significant activity at a broad range of other CNS targets. This selectivity is the foundation of its proposed therapeutic mechanism: the targeted modulation of excessive glutamate release in pathological states without the confounding effects of widespread receptor engagement. This technical guide summarizes the publicly available data on evenamide's molecular interactions, highlighting that its story beyond sodium channels is one of intentional and notable non-interaction. This profile holds promise for a novel, targeted approach to the treatment of schizophrenia.

References

- 1. Newron TRS study 6 months’ results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]

- 2. newron.com [newron.com]

- 3. newron.com [newron.com]

- 4. Newron to present data and updates on its clinical program evaluating evenamide as an add-on treatment for schizophrenia at the 2025 World Congress of Biological Psychiatry (WCBP) | Newron Pharmaceuticals [newron.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Portico [access.portico.org]

- 8. researchgate.net [researchgate.net]

Evenamide: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evenamide (formerly NW-3509) is an investigational small molecule in late-stage clinical development as an add-on therapy for treatment-resistant schizophrenia (TRS) and for patients with schizophrenia who have an inadequate response to current antipsychotic medications.[1][2][3] Developed by Newron Pharmaceuticals, evenamide represents a novel therapeutic approach by targeting glutamatergic dysregulation, a key pathophysiological mechanism implicated in schizophrenia, without directly interacting with dopaminergic or serotonergic receptors.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for evenamide, intended to inform researchers, scientists, and drug development professionals.

Pharmacodynamics: A Novel Mechanism of Action

Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs), which in turn modulates glutamate release.[4][6] This targeted action on aberrant neuronal excitability is a departure from conventional antipsychotics that primarily target dopamine and serotonin pathways.[5]

Targeting Glutamatergic Dysregulation in Schizophrenia

Emerging evidence suggests that hyperactive glutamatergic neurotransmission, particularly in the hippocampus and prefrontal cortex, plays a significant role in the pathophysiology of schizophrenia, especially in patients who do not respond well to traditional antipsychotics.[3][7] Evenamide has been shown to normalize the excessive, aberrant release of glutamate without affecting basal glutamate levels. This selective modulation is thought to be key to its therapeutic effect, reducing neuronal hyperexcitability that contributes to the symptoms of psychosis.[4]

Preclinical Evidence

Preclinical studies in various animal models of psychosis have demonstrated the efficacy of evenamide. Notably, it has shown positive effects in models of ketamine-induced pre-pulse inhibition deficits and phencyclidine-induced social deficits.[3] Furthermore, in the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia, evenamide has been shown to address positive, negative, and cognitive symptoms.[8][9]

The following diagram illustrates the proposed signaling pathway of evenamide's action:

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Publicly available quantitative pharmacokinetic data for evenamide is limited. The following table summarizes the known parameters. It is important to note that key parameters such as Cmax, clearance, volume of distribution, and oral bioavailability have not been disclosed in the reviewed literature.

| Parameter | Value | Species | Notes |

| Time to Maximum Concentration (Tmax) | 1 - 2 hours | Human | Rapid absorption following oral administration. |

| Half-life (t½) | 2 - 4 hours | Human | Suggests a need for twice-daily dosing to maintain therapeutic concentrations. |

| Major Metabolite | (3-butoxy-phenyl)-acetic acid | Human | Pharmacological activity of the metabolite is not specified in the available literature. |

| Cmax | Not Publicly Available | - | - |

| Clearance (CL) | Not Publicly Available | - | - |

| Volume of Distribution (Vd) | Not Publicly Available | - | - |

| Oral Bioavailability | Not Publicly Available | - | - |

Data is sparse and primarily sourced from presentations and clinical trial registry information.

The following diagram depicts a simplified experimental workflow for a single ascending dose (SAD) study, which is a typical Phase 1 trial design to evaluate the pharmacokinetics of a new chemical entity like evenamide.

Clinical Efficacy and Safety

Evenamide has been evaluated in several clinical trials as an add-on therapy for schizophrenia.

Key Clinical Studies

| Study Identifier | Phase | Population | Key Findings |

| Study 008A | II/III | Patients with chronic schizophrenia with inadequate response to second-generation antipsychotics.[1][10] | Statistically significant improvement in PANSS total score and CGI-S compared to placebo.[10][11] Well-tolerated with a high completion rate.[10] |

| Study 014/015 | II | Patients with treatment-resistant schizophrenia.[12] | Demonstrated sustained and clinically significant benefits that increased over one year of treatment.[2] Favorable safety and tolerability profile. |

Efficacy Data Summary

The following table summarizes key efficacy data from published clinical trials.

| Outcome Measure | Study 008A (4 weeks) | Study 014/015 (1 year) |

| PANSS Total Score Reduction | -10.2 points (Evenamide) vs. -7.6 points (Placebo)[10] | 18.6% improvement from baseline[3] |

| CGI-S Improvement | Statistically significant improvement vs. placebo (LS mean difference: 0.16)[11] | 28.9% of "responders" showed clinically significant improvement at 1 year[3] |

| Responder Rate (≥20% PANSS improvement) | - | Increased from 16.5% at week 6 to 47.4% at 1 year[3] |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of evenamide are not fully available in the public domain. However, based on the descriptions in the literature, the following sections outline the likely methodologies employed.

Preclinical: Voltage-Gated Sodium Channel Inhibition Assay (Illustrative Protocol)

Objective: To determine the inhibitory activity of evenamide on voltage-gated sodium channels.

Methodology:

-

Cell Line: A stable cell line expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.7) would be used.

-

Electrophysiology: Whole-cell patch-clamp recordings would be performed to measure sodium currents.

-

Assay Conditions:

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV).

-

Evenamide at various concentrations is perfused onto the cells.

-

-

Data Analysis: The concentration-response curve for evenamide's inhibition of the sodium current is generated to determine the IC50 value.

Clinical: Phase III Randomized Controlled Trial (ENIGMA-TRS Program)

Objective: To evaluate the efficacy, safety, and tolerability of evenamide as an add-on therapy in patients with treatment-resistant schizophrenia.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients diagnosed with treatment-resistant schizophrenia according to established criteria (e.g., failure to respond to at least two different antipsychotics).

-

Intervention: Patients are randomized to receive either evenamide (at varying doses, e.g., 15 mg or 30 mg BID) or a matching placebo, in addition to their ongoing antipsychotic treatment.

-

Outcome Measures:

-

Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

-

Secondary: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score, and other relevant efficacy and safety measures.

-

-

Duration: Typically includes a screening period, a double-blind treatment period (e.g., 12 weeks), and a long-term extension phase.

The logical relationship for patient enrollment and progression in a typical pivotal clinical trial is depicted below:

Conclusion

Evenamide holds promise as a novel adjunctive therapy for schizophrenia, particularly for patients who are resistant to or inadequately managed by current treatments. Its unique mechanism of action, targeting glutamate modulation via voltage-gated sodium channel blockade, addresses a key neurobiological deficit in this patient population. While a complete pharmacokinetic profile is not yet publicly available, the existing data suggest rapid absorption and a relatively short half-life. Clinical trial results to date have demonstrated encouraging efficacy and a favorable safety profile. Further data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of evenamide in the management of schizophrenia.

References

- 1. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 6. cphi-online.com [cphi-online.com]

- 7. researchgate.net [researchgate.net]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Newron Pharma: Preclinical Study Shows Therapeutic Potential Of Evenamide | Nasdaq [nasdaq.com]

- 10. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]

- 11. psychiatrictimes.com [psychiatrictimes.com]

- 12. Newron reports results from treatment-resistant schizophrenia [clinicaltrialsarena.com]

Evenamide's Impact on Hippocampal Hyperexcitability: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evenamide (NW-3509) is an investigational drug agent that demonstrates significant potential in the modulation of hippocampal hyperexcitability, a key pathophysiological feature implicated in a range of neurological and psychiatric disorders, most notably schizophrenia. This technical guide synthesizes the current preclinical and clinical data on evenamide, focusing on its core mechanism of action, its effects on neuronal activity in the hippocampus, and the experimental methodologies used to elucidate these properties. Evenamide acts as a voltage-gated sodium channel (VGSC) blocker, which in turn normalizes excessive synaptic glutamate release without affecting basal glutamate levels.[1][2][3] This targeted action on hyperactive neurons suggests a novel therapeutic approach for conditions characterized by aberrant neuronal excitability.[4][5]

Core Mechanism of Action: Attenuation of Glutamate Release via Voltage-Gated Sodium Channel Blockade

Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels.[1][2] In states of neuronal hyperexcitability, such as those observed in the hippocampus in certain pathological conditions, there is an excessive firing of neurons. This sustained firing is dependent on the repeated opening and closing of VGSCs. By blocking these channels, evenamide effectively reduces the aberrant sodium current, thereby dampening excessive neuronal firing.

This action on presynaptic VGSCs leads to a normalization of glutamate release into the synaptic cleft.[1][2] It is crucial to note that evenamide's effect is most pronounced in hyperactive states; it does not significantly alter basal levels of glutamate, suggesting a targeted modulation of pathological activity rather than a general suppression of neurotransmission.[1] Unlike many existing neuropsychiatric drugs, evenamide does not appear to interact with dopaminergic, serotonergic, or other major neurotransmitter systems, which may contribute to its favorable side-effect profile.[1][3]

References

- 1. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Newron notes the publication of new preclinical research suggesting evenamide ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]

In Vitro Characterization of Evenamide's Sodium Channel Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evenamide (formerly NW-3509) is a novel, orally available small molecule under investigation as an add-on therapy for treatment-resistant schizophrenia. Developed by Newron Pharmaceuticals, its mechanism of action is distinct from currently available antipsychotics. Instead of targeting dopaminergic or serotonergic receptors, evenamide acts as a voltage-gated sodium channel (VGSC) blocker. This action is believed to normalize excessive glutamate release in key brain regions, a pathophysiological hallmark implicated in schizophrenia.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of evenamide's sodium channel blockade, summarizing available quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

**Mechanism of Action

Evenamide selectively blocks voltage-gated sodium channels, demonstrating a state-dependent affinity for the channel.[5] It preferentially binds to and stabilizes the inactivated state of the channel, a mechanism that is common for many VGSC-targeting therapeutics. This state-dependent blockade allows evenamide to selectively inhibit neurons that are pathologically hyperactive, as is hypothesized to occur in certain circuits in schizophrenia, while having a lesser effect on neurons firing at a normal physiological rate. This targeted action on aberrant neuronal firing is thought to underlie its therapeutic effect of modulating excessive glutamate release without altering basal glutamate levels.[6][7] Preclinical data indicates that evenamide reduces high-frequency neuronal firing while preserving low-frequency firing, supporting its proposed mechanism of selectively targeting pathological neuronal hyperactivity.

**Quantitative Analysis of Sodium Channel Blockade

The following table summarizes the available quantitative data on the in vitro potency of evenamide against voltage-gated sodium channels.

| Parameter | Value | Channel Subtype(s) | Comments |

| Ki | 0.4 µM | Voltage-Gated Sodium Channels (unspecified) | Indicates high-affinity binding.[5] |

| Effective Concentration | 1 µM | Not specified | Concentration at which a reduction in high-frequency firing was observed in vitro. |

Note: Detailed IC50 values for specific Nav channel subtypes (e.g., Nav1.1-1.8) are not publicly available at this time.

**Experimental Protocols

While specific, detailed protocols for the in vitro characterization of evenamide have not been fully disclosed in public literature, the following represents a standard methodology for assessing the sodium channel blocking properties of a compound like evenamide using patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory activity of evenamide on voltage-gated sodium channels expressed in a heterologous expression system or primary neuronal cultures.

Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing specific human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, Nav1.7, Nav1.8) are commonly used. Primary cultures of dorsal root ganglion (DRG) neurons or cortical neurons can also be utilized to study the effect on native channels.

General Procedure:

-

Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recording.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution and used to form a gigaseal with the cell membrane.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-